molecular formula C21H29N5O3 B2757819 3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2379986-00-0

3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2757819
CAS No.: 2379986-00-0
M. Wt: 399.495
InChI Key: RSGVPUQRGZDWMO-UHFFFAOYSA-N
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Description

3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone moiety, a piperidine ring, and a pyrimidinone structure, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves multiple steps. The starting materials typically include commercially available compounds such as 4-bromo-1H-indole and tert-butyl (dimethyl)silyl chloride. The synthesis process may involve reactions like Vilsmeier formylation, reduction with sodium borohydride, and protection of hydroxy groups using tert-butyl (dimethyl)silyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to its combination of pyridazinone, piperidine, and pyrimidinone moieties

Properties

IUPAC Name

3-[2-[4-(3-tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-14-15(2)22-13-25(20(14)29)12-19(28)24-10-8-16(9-11-24)26-18(27)7-6-17(23-26)21(3,4)5/h6-7,13,16H,8-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGVPUQRGZDWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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